D,L-Mevalonic Acid-d3
Description
D,L-Mevalonic Acid-d3: is a deuterated form of mevalonic acid, where three hydrogen atoms are replaced with deuterium. This compound is significant in biochemical research due to its role in the mevalonate pathway, which is crucial for the biosynthesis of terpenes and steroids .
Properties
Molecular Formula |
C6H12O4 |
|---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
3,5-dihydroxy-3-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/i1D3 |
InChI Key |
KJTLQQUUPVSXIM-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCO)(CC(=O)O)O |
Canonical SMILES |
CC(CCO)(CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: D,L-Mevalonic Acid-d3 can be synthesized from 1,3-pentanediol, 3-(methyl-d3)-5-(phenylmethoxy)- . The synthesis involves several steps, including protection and deprotection of functional groups, and the use of specific reagents to introduce deuterium atoms.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The process typically requires stringent conditions to maintain the integrity of the deuterium labeling.
Chemical Reactions Analysis
Phosphorylation by Mevalonate Kinase
D,L-Mevalonic Acid-d3 is phosphorylated by mevalonate kinase (ATP-dependent) to form mevalonic acid-5-phosphate. This reaction is stereospecific, favoring the (R)-enantiomer, as demonstrated by studies using rat liver enzymes .
Reaction Conditions :
-
Enzyme : Mevalonate kinase (EC 2.7.1.36)
-
Cofactor : ATP (1–5 mM), Mg²⁺ (2–10 mM)
Isotope Effects :
Deuterium substitution at C-5 reduces reaction rates by ~20% compared to the protiated form, reflecting kinetic isotope effects during phosphorylation .
Decarboxylation to Isopentenyl Pyrophosphate (IPP)
Mevalonic acid-5-phosphate undergoes sequential phosphorylation and decarboxylation via pyrophosphomevalonate decarboxylase (PMD, EC 4.1.1.33) to yield IPP, a universal precursor for terpenoids and sterols .
Key Steps :
-
ATP-dependent diphosphorylation at C-5.
-
Decarboxylation with concomitant dehydration, forming IPP.
Deuterium Retention :
-
Deuterium labels at C-2 and C-4 remain intact, enabling isotopic tracing in downstream products like cholesterol .
Experimental Data :
| Substrate | Product | Enzyme | Deuterium Retention | Reference |
|---|---|---|---|---|
| This compound | IPP-d3 | PMD | C-2, C-4, C-5 |
Lactonization Equilibrium
This compound exists in equilibrium with its lactone form (mevalonolactone-d3) under acidic or enzymatic conditions .
Conditions Favoring Lactonization :
-
pH < 4 : Spontaneous cyclization via intramolecular esterification.
Reverse Reaction :
Hydrolysis of mevalonolactone-d3 to mevalonic acid-d3 occurs in aqueous buffers (pH 7.4) .
Thermodynamic Parameters :
| Parameter | Value (ΔG°, kcal/mol) | Reference |
|---|---|---|
| Lactonization | -2.1 ± 0.3 | |
| Hydrolysis | +1.8 ± 0.2 |
Redox Reactions
This compound participates in NADPH-dependent reductions and oxidations, critical for modulating flux through the mevalonate pathway.
Notable Reactions :
-
Reduction : Conversion to deuterated squalene via farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) .
-
Oxidation : Oxaloacetate acetylhydrolase (OAH)-mediated breakdown in mitochondrial pathways .
Inhibitor Studies :
-
Statins (e.g., lovastatin): Block HMG-CoA reductase, reducing endogenous mevalonate synthesis. Exogenous this compound (1 mM) reverses statin-induced apoptosis in osteoclasts .
-
Bisphosphonates (e.g., alendronate): Inhibit FPP/GGPP synthase, disrupting protein prenylation. Deuterated mevalonate restores geranylgeranylation in vitro .
Substitution and Isotope Exchange
Deuterium labels in this compound undergo minimal exchange under physiological conditions, making it a stable tracer.
Observed Exceptions :
Scientific Research Applications
Chemistry: D,L-Mevalonic Acid-d3 is used as a stable isotope-labeled compound in various chemical studies to trace metabolic pathways and reaction mechanisms .
Biology: In biological research, it is used to study the mevalonate pathway, which is essential for the biosynthesis of isoprenoids, sterols, and other vital biomolecules .
Medicine: this compound is utilized in pharmacological studies to understand the effects of drugs like statins, which inhibit the mevalonate pathway and lower cholesterol levels .
Industry: In the industrial sector, it is used in the production of terpenes and steroids, which have applications in pharmaceuticals, cosmetics, and food additives .
Mechanism of Action
D,L-Mevalonic Acid-d3 exerts its effects by participating in the mevalonate pathway. It is converted to mevalonate, which is then phosphorylated to form isopentenyl pyrophosphate (IPP). IPP serves as a precursor for the synthesis of various terpenoids and steroids .
Comparison with Similar Compounds
Mevalonic Acid: The non-deuterated form, which is biologically active and widely studied.
Mevalonolactone: The lactone form of mevalonic acid.
Isopentenyl Pyrophosphate (IPP): A downstream product in the mevalonate pathway.
Uniqueness: D,L-Mevalonic Acid-d3 is unique due to its deuterium labeling, which makes it a valuable tool in tracing and studying metabolic pathways. The presence of deuterium atoms allows for precise tracking using mass spectrometry and other analytical techniques .
Q & A
Q. How is D,L-Mevalonic Acid-d3 utilized as a tracer in metabolic studies of the mevalonate pathway?
this compound is a deuterated isotopologue used to track metabolic flux through the mevalonate pathway. Its incorporation into downstream isoprenoids (e.g., farnesyl pyrophosphate, geranylgeranyl pyrophosphate) and cholesterol allows researchers to quantify pathway activity and identify regulatory nodes. For example, in statin-treated systems where HMG-CoA reductase is inhibited, deuterated mevalonate bypasses this block, enabling studies on post-mevalonate metabolic effects .
Q. What synthesis routes are reported for this compound lactone?
A proposed synthesis involves cyclizing 3-methyl-1,3,5-pentanetriol or reacting 3-hydroxy-3-methylglutaric anhydride under controlled conditions to form the lactone derivative. However, validation of these methods with deuterium labeling requires rigorous analytical confirmation (e.g., NMR, mass spectrometry) to ensure isotopic purity .
Q. What are the critical handling and storage protocols for this compound in laboratory settings?
Deuterated compounds like this compound should be stored at −20°C in airtight, moisture-resistant containers to prevent degradation. Handling with nitrile gloves and under inert atmospheres (e.g., nitrogen) minimizes isotopic exchange or contamination. Analytical standards should be prepared in deuterated solvents to maintain isotopic integrity during experiments .
Advanced Research Questions
Q. How can researchers optimize the extraction and quantification of this compound and its intermediates in complex biological matrices?
A validated method involves simultaneous extraction of acid-/base-labile intermediates using 7 M urea at neutral pH and 4°C to stabilize metabolites. Subsequent purification via anion-exchange membranes and quantification by reversed-phase ion-pair HPLC with on-line radiodetection ensures high recovery (>90%) and minimizes hydrolytic losses. Internal standards (e.g., ²H₃-labeled analogs) correct for matrix effects .
Q. What experimental factors influence the incorporation efficiency of this compound into cholesterol in in vitro models?
Key factors include:
- Tissue source : Liver homogenates from young rats (<10 days old) show higher incorporation rates due to active cholesterol biosynthesis.
- Homogenization technique : "Loose" homogenizers preserve enzymatic activity better than high-shear methods.
- Oxygenation : Saturating homogenates with oxygen and sealing containers enhances metabolic activity .
Q. How do antimetabolites and enzyme inhibitors affect data interpretation in studies using this compound?
Antimetabolites like farnesinic acid and β-hydroxy-β-methylglutaric acid competitively inhibit mevalonate utilization in microbial models (e.g., Lactobacillus acidophilus), necessitating dose-response assays to distinguish direct pathway inhibition from isotopic dilution effects. Ribonuclease pre-treatment in homogenates abolishes mevalonate incorporation, highlighting the need for RNase-free conditions in enzymatic assays .
Q. What analytical challenges arise when differentiating endogenous mevalonic acid from deuterated tracer in mass spectrometry?
LC-MS with selective ion monitoring (SIM) or high-resolution mass spectrometry (HRMS) isolates deuterium-specific ions (e.g., m/z shifts corresponding to +3 Da). Isotopic purity must be confirmed via parallel reaction monitoring (PRM) to avoid overlap with natural isotopes of unlabeled metabolites .
Methodological Considerations
- Metabolic Flux Analysis : Use time-course sampling to capture dynamic labeling patterns in intermediates.
- Interference Mitigation : Pre-treat samples with chelating agents (e.g., EDTA) to inhibit metal-catalyzed degradation of labile isoprenoids.
- Statistical Validation : Apply isotope dilution mass spectrometry (IDMS) with calibration curves spanning physiological concentrations (e.g., 1–100 ng/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
